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Compound of Interest

Ethyl 4-(4-fluorophenyl)-3-
Compound Name:
oxobutanoate

Cat. No.: B045282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and
potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a 3-keto ester of
significant interest in medicinal chemistry and organic synthesis.

Chemical Properties and Structure

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a fluorinated aromatic [3-keto ester. The presence
of the fluorine atom on the phenyl ring can significantly influence its chemical reactivity,
pharmacokinetic properties, and biological activity.

Table 1: General and Predicted Physicochemical Properties
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Property Value Source/Method

Molecular Formula C12H13FOs [1]

Molecular Weight 224.23 g/mol [1]

Predicted Boiling Point ~250-300 °C Estimation based on analogs
Predicted Melting Point Not available -

Predicted Density ~1.2 g/cm?3 Estimation based on analogs

Soluble in common organic
) N solvents (e.g., ethanol, o
Predicted Solubility ) ) Estimation based on analogs
dichloromethane); Insoluble in

water.

Synthesis of Ethyl 4-(4-fluorophenyl)-3-
oxobutanoate

The primary synthetic route for 3-keto esters such as Ethyl 4-(4-fluorophenyl)-3-
oxobutanoate is the Claisen condensation. This reaction involves the base-mediated
condensation of an ester with another carbonyl compound. In this case, ethyl 4-
fluorophenylacetate would react with ethyl acetate in the presence of a strong base like sodium
ethoxide.

Proposed Synthetic Scheme:
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Caption: Proposed Claisen condensation synthesis of Ethyl 4-(4-fluorophenyl)-3-
oxobutanoate.

Experimental Protocol: Claisen Condensation (General Procedure)

This protocol is a generalized procedure based on the synthesis of analogous 3-keto esters.[2]
Materials:

o Ethyl 4-fluorophenylacetate

o Ethyl acetate
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Sodium ethoxide (NaOEt)

Anhydrous ethanol

Diethyl ether

Dilute Hydrochloric acid (HCI)

Anhydrous sodium sulfate (Na2S0a)

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory
funnel, etc.)

Rotary evaporator

Procedure:

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry
round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert
atmosphere.

Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added
dropwise to the stirred sodium ethoxide solution.

Reaction: The reaction mixture is heated to reflux for several hours to facilitate the
condensation. The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

Work-up: After cooling to room temperature, the mixture is acidified with dilute hydrochloric
acid. The aqueous layer is then extracted multiple times with diethyl ether.

Purification: The combined organic extracts are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure using a rotary
evaporator. The crude product can be further purified by vacuum distillation or column
chromatography.

Spectroscopic Data (Predicted)
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While experimental spectra for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate are not readily

available in the public domain, the following are predicted characteristic spectral features

based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique

Predicted Features

1H NMR

- Signals for the ethyl group (a triplet and a
quartet).- A singlet for the methylene protons
between the carbonyl groups.- A singlet for the
benzylic methylene protons.- Multiplets in the
aromatic region corresponding to the protons of

the 4-fluorophenyl group.

13C NMR

- Signals for the ethyl group carbons.- Signals
for the two methylene carbons.- Signals for the
ester and ketone carbonyl carbons (in the range
of 165-205 ppm).- Four distinct signals for the

aromatic carbons of the 4-fluorophenyl ring.[3]

FT-IR

- Strong absorption bands for the ester carbonyl
(C=0) stretch (around 1740-1750 cm~1).- Strong
absorption band for the ketone carbonyl (C=0)
stretch (around 1715-1725 cm~1).- C-F
stretching vibration in the aromatic ring (around
1200-1250 cm™1),

Mass Spectrometry

- Amolecular ion peak ([M]*) at m/z 224.-
Fragmentation patterns characteristic of -keto
esters, including loss of the ethoxy group (-45
Da) and cleavage of the C-C bonds adjacent to

the carbonyl groups.[4]

Potential Applications and Biological Significance

B-Keto esters are versatile intermediates in organic synthesis and are precursors to a wide

range of biologically active molecules. The introduction of a fluorine atom can enhance the
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metabolic stability and binding affinity of drug candidates.
Potential Roles in Drug Discovery:

¢ Synthesis of Heterocycles: The dicarbonyl functionality makes it an ideal starting material for
the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and isoxazoles,
which are common scaffolds in medicinal chemistry.[2]

» Kinase Inhibitors: Aryl-substituted (3-keto esters have been explored as precursors for the
synthesis of protein kinase inhibitors.[2] The 4-fluorophenyl moiety can potentially interact
with specific residues in the kinase active site, influencing potency and selectivity.

+ Antimicrobial Agents: Some (3-keto esters and their derivatives have shown promising
antibacterial and antifungal activities.[5][6]
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Caption: Potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate in drug discovery.

Conclusion
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Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a valuable building block in organic synthesis
with significant potential for the development of novel therapeutic agents. Its synthesis via the
Claisen condensation is a well-established method. While detailed experimental data for this
specific compound is limited, its structural similarity to other well-characterized 3-keto esters
allows for reliable predictions of its properties and reactivity. Further research into the biological
activities of its derivatives is warranted and could lead to the discovery of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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